molecular formula C20H24O3 B124935 6beta-Hydroxy-ethinylestradiol CAS No. 56324-28-8

6beta-Hydroxy-ethinylestradiol

Cat. No.: B124935
CAS No.: 56324-28-8
M. Wt: 312.4 g/mol
InChI Key: XFBUZQAUNLRYCT-ZPNQOMQUSA-N
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Description

6beta-Hydroxy-ethinylestradiol is a synthetic estrogen derivative of ethinylestradiol. It is known for its higher potency compared to ethinylestradiol, making it a more effective compound in various applications. This compound is commonly used in oral contraceptives and has been studied for its potential therapeutic and toxic effects, as well as its impact on the environment.

Mechanism of Action

Target of Action

6beta-Hydroxy-ethinylestradiol, also known as 6beta-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are estrogen receptors, which play a crucial role in the development and maintenance of the female reproductive system .

Mode of Action

EE decreases luteinizing hormone to reduce endometrial vascularization and inhibits gonadotrophic hormone to prevent ovulation . As a derivative of EE, this compound likely shares a similar mode of action. It binds to estrogen receptors, leading to a series of cellular and molecular changes .

Biochemical Pathways

The binding of this compound to estrogen receptors triggers a cascade of biochemical reactions. The activated receptor enters the nucleus of the target cell, regulating gene transcription and the formation of messenger RNA . This process affects various metabolic pathways and physiological functions .

Pharmacokinetics

The pharmacokinetics of EE, which this compound is likely to share, involve absorption, distribution, metabolism, and excretion (ADME). A 30µg oral dose of EE reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg*h/mL . It has a long duration of action as it is taken once daily .

Result of Action

The binding of this compound to estrogen receptors results in various molecular and cellular effects. These include a decrease in endometrial vascularization and prevention of ovulation . It can also cause changes in gene expression, leading to alterations in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as endocrine-disrupting compounds, can affect its activity . Furthermore, the compound’s action can be influenced by the physiological state of the organism, including hormonal levels and overall health status .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-ethinylestradiol involves the hydroxylation of ethinylestradiol. This process typically requires specific catalysts and controlled reaction conditions to achieve the desired product. The hydroxylation can be performed using various oxidizing agents under controlled temperature and pressure conditions to ensure the selective formation of the 6beta-hydroxy derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency catalysts and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxy-ethinylestradiol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dihydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

6beta-Hydroxy-ethinylestradiol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their derivatives.

    Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes and hormone regulation.

    Medicine: It is studied for its potential use in hormone replacement therapy and contraceptive formulations.

    Industry: The compound is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry

Comparison with Similar Compounds

    Ethinylestradiol: A synthetic estrogen used widely in contraceptives.

    Estradiol: A natural estrogen with lower bioavailability compared to ethinylestradiol.

    Mestranol: Another synthetic estrogen used in contraceptives.

Uniqueness: 6beta-Hydroxy-ethinylestradiol is unique due to its higher potency and specific hydroxylation at the 6beta position, which enhances its biological activity and stability compared to other synthetic estrogens.

Properties

IUPAC Name

(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-ZPNQOMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204867
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56324-28-8
Record name 6beta-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-Hydroxy Ethynyl Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.BETA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1W6D0O0CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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